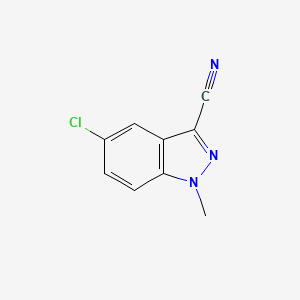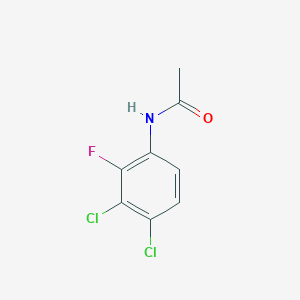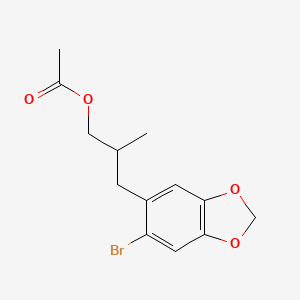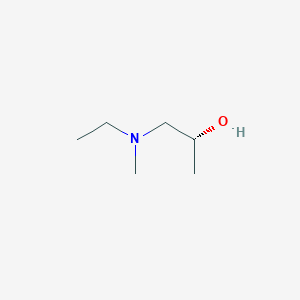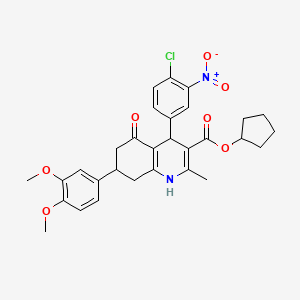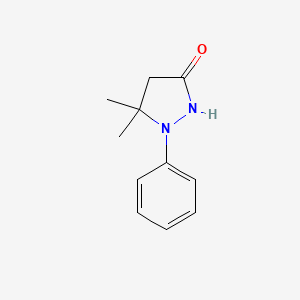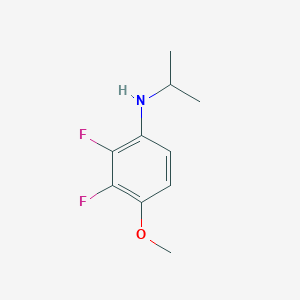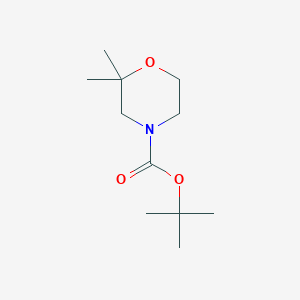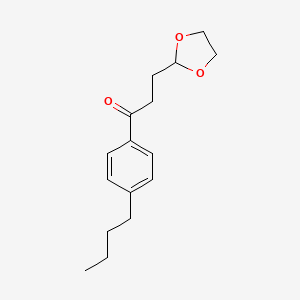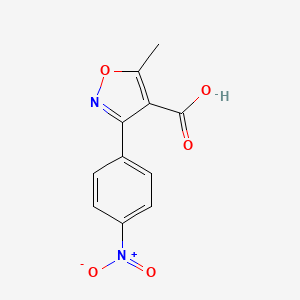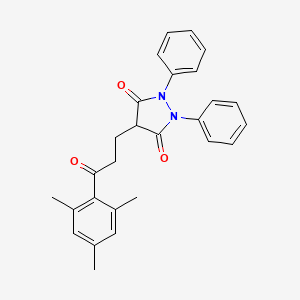
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- is a compound of significant interest in the field of organic chemistry. It is known for its unique structure and potential applications in various scientific domains. This compound is characterized by the presence of a pyrazolidinedione core, substituted with diphenyl and trimethylbenzoyl groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- involves several steps. One common method includes the reaction of 1,2-diphenylhydrazine with diethyl allylmalonate in the presence of sodium. The crude product is then recrystallized from absolute ethanol to yield the desired compound. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Chemical Reactions Analysis
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium methoxide, acetic anhydride, and aryldiazonium salts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 4-benzylidene derivatives yields the corresponding benzyl derivatives .
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used in the synthesis of dyes, pharmaceuticals, and other organic compounds. Its unique structure makes it a valuable intermediate in the development of new drugs and materials. Additionally, it has been studied for its potential anti-inflammatory properties and its use in veterinary medicine .
Mechanism of Action
The mechanism of action of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their activity and function. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- can be compared with other similar compounds, such as phenylbutazone and sulfinpyrazone . These compounds share a similar pyrazolidinedione core but differ in their substituent groups, which influence their chemical properties and applications. For instance, phenylbutazone is known for its anti-inflammatory properties, while sulfinpyrazone is used as an anti-gout agent . The unique trimethylbenzoyl group in 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- distinguishes it from these related compounds, offering distinct advantages in specific applications.
Properties
CAS No. |
20358-34-3 |
|---|---|
Molecular Formula |
C27H26N2O3 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-[3-oxo-3-(2,4,6-trimethylphenyl)propyl]-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C27H26N2O3/c1-18-16-19(2)25(20(3)17-18)24(30)15-14-23-26(31)28(21-10-6-4-7-11-21)29(27(23)32)22-12-8-5-9-13-22/h4-13,16-17,23H,14-15H2,1-3H3 |
InChI Key |
BAHRUXJBXOCFNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




